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Abstract
Oleamide, an endogenous fatty acid amide, has emerged as a significant signaling molecule in

the central nervous system, with a primary role in the regulation of sleep. First isolated from the

cerebrospinal fluid of sleep-deprived cats, its concentration elevates during prolonged

wakefulness, and subsequent administration has been demonstrated to induce physiological

sleep in animal models.[1][2][3] This technical guide provides a comprehensive overview of the

current understanding of oleamide's function in sleep modulation, intended for researchers,

scientists, and professionals in drug development. We will delve into its discovery, biosynthesis,

and degradation, explore its complex mechanism of action involving multiple neurotransmitter

systems, detail established experimental protocols for its study, and discuss its therapeutic

potential in the management of sleep disorders.

PART 1: The Discovery and Endogenous Nature of
Oleamide
A Serendipitous Finding: Isolation and Identification
The story of oleamide's discovery is a testament to the exploration of endogenous sleep-

inducing substances. Researchers at The Scripps Research Institute, led by Benjamin Cravatt
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and Richard Lerner, identified oleamide in the cerebrospinal fluid (CSF) of sleep-deprived cats.

[2][4] This pivotal finding was the culmination of a search for molecules that accumulate during

wakefulness and possess hypnotic properties. Subsequent studies confirmed that oleamide

levels increase significantly in the CSF of rats subjected to sleep deprivation for six hours or

more, establishing a direct correlation between its endogenous concentration and the

homeostatic drive for sleep.[5][6][7]

Biosynthesis and Degradation: Regulating Oleamide
Levels
The endogenous concentrations of oleamide are tightly regulated by its synthesis and

breakdown. While the complete biosynthetic pathway is still under investigation, two primary

mechanisms have been proposed. One pathway involves the generation of oleamide from

oleoylglycine by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).[3][8] An

alternative route suggests the direct amidation of oleic acid via oleoyl coenzyme A, a reaction

catalyzed by cytochrome c with ammonia as the nitrogen source.[3][9]

The primary enzyme responsible for the degradation of oleamide is Fatty Acid Amide Hydrolase

(FAAH), an integral membrane protein.[1][2][10] FAAH hydrolyzes oleamide into oleic acid and

ammonia, thereby terminating its signaling activity.[9] The significance of FAAH in regulating

oleamide's effects is underscored by studies showing that inhibitors of this enzyme lead to

elevated oleamide levels and, consequently, induce sleep.[2][5] This enzymatic regulation

presents a key target for therapeutic intervention.

PART 2: The Multifaceted Mechanism of Oleamide's
Hypnotic Action
Oleamide's sleep-inducing properties are not attributed to a single molecular target but rather

to its complex interplay with several key neurotransmitter systems. This pleiotropic activity is a

hallmark of its function and a critical consideration for drug development.

The Cannabinoid Connection
Oleamide shares structural similarities with the endocannabinoid anandamide and is also

degraded by FAAH.[4][11] This has led to the hypothesis that some of oleamide's effects may

be mediated through the endocannabinoid system. While its direct binding to the cannabinoid
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CB1 receptor is a subject of debate, with some studies suggesting it acts as a full agonist and

others indicating weak affinity, there is compelling evidence for its indirect cannabinergic

actions.[2][4][11] The hypnotic effects of oleamide can be inhibited by the cannabinoid

antagonist SR 141716A, suggesting an involvement of the CB1 receptor pathway.[5][6] It is

plausible that oleamide enhances endocannabinoid signaling by competing with anandamide

for FAAH, thereby increasing anandamide levels.[11][12]

Modulation of the Serotonergic System
The serotonergic system is a well-established regulator of the sleep-wake cycle. Oleamide has

been shown to modulate serotonergic neurotransmission, contributing to its hypnotic effects.[1]

[10] It can potentiate the effects of serotonin at 5-HT2A and 5-HT2C receptors and has been

demonstrated to act as a partial agonist at 5-HT7 receptors.[4][5][13][14] Studies in rats have

shown that the sleep-inducing increase in slow-wave sleep caused by oleamide can be

prevented by serotonin reuptake inhibitors and 5-HT1A receptor agonists.[15][16] This indicates

a crucial role for the serotonergic pathways in mediating oleamide's effects on sleep

architecture.

Potentiation of GABAergic Neurotransmission
The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system

in the brain, and its enhancement is a common mechanism for hypnotic drugs. Oleamide has

been shown to increase the amplitude of currents gated by GABA-A receptors.[5][6][17] This

potentiation of GABAergic inhibition likely contributes significantly to its sedative and sleep-

promoting properties. Interestingly, the modulatory effect of oleamide on GABA-A receptors is

stereoselective, with the cis isomer being more active, suggesting a specific interaction with the

receptor complex.[11][18]

PART 3: Physiological Effects and Therapeutic
Potential
Effects on the Sleep-Wake Cycle
Administration of oleamide in animal models has been consistently shown to induce sleep. Key

effects observed in electroencephalogram (EEG) studies include:
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Reduced Sleep Latency: Oleamide significantly shortens the time it takes to fall asleep.[5][6]

[15]

Increased Total Sleep Time: Particularly by increasing non-REM (NREM) sleep.[6]

Increased Slow-Wave Sleep (SWS): Oleamide promotes deep, restorative sleep.[16][19]

These effects are dose-dependent and have been observed following both central and

peripheral administration.[15][20]

Therapeutic Implications for Sleep Disorders
The unique mechanism of action and the endogenous nature of oleamide make it and its

related pathways promising targets for the development of novel hypnotics.[5][6] Targeting the

oleamide signaling system could offer a more physiological approach to treating sleep

disorders compared to conventional therapies. The development of potent and selective FAAH

inhibitors, for instance, represents a viable strategy to enhance endogenous oleamide levels

and promote sleep.[2]

Effect of Oleamide on Sleep Parameters in

Rodents

Parameter Observation

Sleep Latency Significantly decreased[5][6][15]

Total Sleep Time
Increased, primarily through an increase in

NREM sleep[6]

Slow-Wave Sleep (SWS) Dose-dependent increase[16][19]

REM Sleep No significant effect in some studies[6][16]

PART 4: Experimental Methodologies for Studying
Oleamide
In Vivo Assessment of Hypnotic Effects
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A standard protocol to evaluate the sleep-inducing effects of oleamide in rodents involves EEG

and electromyography (EMG) recordings.

Protocol: EEG/EMG Monitoring in Rats

Surgical Implantation: Rats are surgically implanted with cortical EEG and dorsal neck

muscle EMG electrodes under anesthesia.

Recovery Period: A recovery period of at least one week is allowed post-surgery.

Habituation: Animals are habituated to the recording chamber and cabling for several days.

Drug Administration: Oleamide or vehicle is administered intraperitoneally (i.p.) or

intracerebroventricularly (i.c.v.).

Data Acquisition: Continuous EEG and EMG recordings are collected for a defined period

(e.g., 4-6 hours) post-injection.

Sleep Scoring: The recorded data is scored in epochs (e.g., 30 seconds) for wakefulness,

NREM sleep, and REM sleep based on standard criteria.

Data Analysis: Parameters such as sleep latency, total sleep time for each stage, and the

number and duration of sleep episodes are quantified and statistically analyzed.

In Vitro Electrophysiological Recordings
To investigate the effects of oleamide on specific ion channels and receptors, whole-cell patch-

clamp recordings from cultured neurons or cells expressing the target receptor are employed.

Protocol: Whole-Cell Patch-Clamp on Cultured Neurons

Cell Culture: Primary neurons or cell lines (e.g., N1E-115 neuroblastoma cells) are cultured

on coverslips.[21]

Recording Setup: Coverslips are transferred to a recording chamber on an inverted

microscope equipped with micromanipulators.
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Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a

high-resistance seal with the cell membrane (giga-seal). The membrane patch is then

ruptured to achieve the whole-cell configuration.

Drug Application: Oleamide is applied to the bath solution at known concentrations.

Data Acquisition: Changes in membrane currents in response to agonist application (e.g.,

GABA or serotonin) in the presence and absence of oleamide are recorded.

Data Analysis: The amplitude, kinetics, and voltage-dependence of the recorded currents are

analyzed to determine the modulatory effects of oleamide.

PART 5: Visualizing Oleamide's Mechanism of
Action
Signaling Pathways
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Caption: Oleamide's multifaceted mechanism of action in sleep regulation.
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Caption: Experimental workflow for investigating oleamide's effects on sleep.

PART 6: Conclusion and Future Directions
Oleamide stands as a prototypical member of a novel class of lipid signaling molecules with a

well-defined role in sleep regulation.[1][10][22] Its accumulation during sleep deprivation and its

ability to induce sleep through the modulation of multiple neurotransmitter systems highlight its

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b077400/docs?utm_src=pdf-body-img#role-of-oleamide-in-sleep-regulation
https://pubmed.ncbi.nlm.nih.gov/10197045/
https://www.semanticscholar.org/paper/Oleamide%3A-an-endogenous-sleep-inducing-lipid-and-of-Boger-Henriksen/87144ab5f1ec18ab2eec491d5ed6d07117b1892d
https://www.eurekaselect.com/article/126893
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077400?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


physiological importance. For researchers and drug development professionals, the oleamide

signaling pathway offers a promising avenue for the discovery of new therapeutics for sleep

disorders. Future research should focus on elucidating the precise molecular interactions of

oleamide with its various targets, further defining its biosynthetic and catabolic pathways, and

exploring the therapeutic potential of oleamide analogs and FAAH inhibitors in human clinical

trials. A deeper understanding of this endogenous hypnotic holds the key to developing safer

and more effective treatments for insomnia and other sleep-related pathologies.

References
Boger, D. L., Henriksen, S. J., & Cravatt, B. F. (1998). Oleamide: an endogenous sleep-
inducing lipid and prototypical member of a new class of biological signaling molecules.
Current pharmaceutical design, 4(4), 303–314.
Mendelson, W. B., & Basile, A. S. (2001). The hypnotic actions of the fatty acid amide,
oleamide. Neuropsychopharmacology, 25(5 Suppl), S36–S39.
Bionity. (n.d.). Oleamide. Bionity.com.
Leggett, J. D., Aspley, S., Beckett, S. R., D'Antona, A. M., Kendall, D. A., & Nicholson, R. A.
(2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid
receptors. British journal of pharmacology, 141(2), 253–262.
Gibson, S. (n.d.). The Hypnotic Actions of the Fatty Acid Amide, Oleamide. Gibson Research.
Taylor & Francis. (n.d.). Oleamide – Knowledge and References. Taylor & Francis Online.
Piomelli, D., et al. (2006). Sleep deprivation increases oleoylethanolamide in human
cerebrospinal fluid. Annals of Neurology, 60(4), 488-492.
Coyne, L., Lees, G., Nicholson, R. A., Zheng, J., & Neufield, K. D. (2002). The sleep
hormone oleamide modulates inhibitory ionotropic receptors in mammalian CNS in vitro.
British journal of pharmacology, 135(8), 1977–1987.
Boger, D. L., Henriksen, S. J., & Cravatt, B. F. (1998). Oleamide: an endogenous sleep-
inducing lipid and prototypical member of a new class of biological signaling molecules.
Semantic Scholar.
Verdon, B., Nicholson, R. A., & Lees, G. (2000). Stereoselective modulatory actions of
oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative
endogenous ligand for depressant drug sites in CNS. British journal of pharmacology, 129(2),
283–290.
Yang, J. Y., Wu, C. F., Wang, F., Song, H. R., Pan, W. J., & Wang, Y. L. (2003). The
serotonergic system may be involved in the sleep-inducing action of oleamide in rats.
Naunyn-Schmiedeberg's archives of pharmacology, 368(6), 457–462.
Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., Lerner, R. A., & Henriksen, S. J.
(1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077400?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


class of biological signaling molecules. Bentham Science Publishers.
Mendelson, W. B., & Basile, A. S. (2001).
Murillo-Rodríguez, E., et al. (2011). The Emerging Role of the Endocannabinoid System in
the Sleep-Wake Cycle Modulation.
Huitron-Resendiz, S., Gombart, L., Cravatt, B. F., & Henriksen, S. J. (2001).
Keppel Hesselink, J. M., & Hekker, T. A. (2012). Therapeutic utility of palmitoylethanolamide
in the treatment of neuropathic pain associated with various pathological conditions: a case
series. Journal of pain research, 5, 437–442.
Cheer, J. F., et al. (2001). Behavioral Evidence for the Interaction of Oleamide with Multiple
Neurotransmitter Systems. Journal of Pharmacology and Experimental Therapeutics, 297(1),
143-151.
Mueller, G. P., & Driscoll, W. J. (2009). Biosynthesis of oleamide. Vitamins and hormones,
81, 229–246.
Thomas, E. A., Carson, M. J., Neal, M. J., & Sutcliffe, J. G. (2002). The endogenous lipid
oleamide activates serotonin 5-HT7 neurons in mouse thalamus and hypothalamus. The
Journal of neuroscience, 22(14), 5940–5947.
Murillo-Rodríguez, E. (2008). Function of endocannabinoids and related compounds in
sleep.
De Petrocellis, L., Bisogno, T., & Di Marzo, V. (1998). Biosynthesis and degradation of
bioactive fatty acid amides in human breast cancer and rat pheochromocytoma cells--
implications for cell proliferation and differentiation. Journal of biochemistry, 123(6), 1109–
1117.
Merkler, D. J. (n.d.).
Ameri, A. (1999). Cannabinoid receptors 1 and 2 (CB1 and CB2), their distribution, ligands
and functional involvement in nervous system. Progress in neurobiology, 58(4), 315–337.
Various Authors. (n.d.). Oleamide, a Sleep-Inducing Compound: Effects on Ion Channels and
Cancer. Request PDF.
Benito, C., et al. (2003). Cannabinoid CB2 Receptors and Fatty Acid Amide Hydrolase Are
Selectively Overexpressed in Neuritic Plaque-Associated Glia. Journal of Neuroscience,
23(35), 11136-11141.
Iancu, R., et al. (2019).
Verdon, B., & Lees, G. (2001). Anesthetic-like interaction of the sleep-inducing lipid oleamide
with voltage-gated sodium channels in mammalian brain. Anesthesiology, 94(1), 138–147.
Huitron-Resendiz, S., Gombart, L., Cravatt, B. F., & Henriksen, S. J. (2001). Effect of
Oleamide on Sleep and Its Relationship to Blood Pressure, Body Temperature, and
Locomotor Activity in Rats.
Huitron-Resendiz, S., et al. (2001). Effects of oleamide on HR. With the exception of the
handling effect...

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077400?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Huitron-Resendiz, S., Sanchez-Alavez, M., Wills, D. N., Cravatt, B. F., & Henriksen, S. J.
(2004). Characterization of the Sleep-wake Patterns in Mice Lacking Fatty Acid Amide
Hydrolase. SLEEP, 27(5), 857–865.
Farrell, E. K., & Merkler, D. J. (2008). Biosynthesis, degradation, and pharmacological
importance of the fatty acid amides. Drug discovery today, 13(13-14), 558–568.
Cui, Y., et al. (2000). Studies on the sedative and hypnotic effects of oleamide in mice.
Arzneimittelforschung, 50(7), 647-651.
Basile, A. S., Hanus, L., & Mendelson, W. B. (1999). Characterization of the hypnotic
properties of oleamide. Neuroreport, 10(5), 947–951.
Hedlund, P. B., et al. (1999). Unique allosteric regulation of 5-hydroxytryptamine receptor-
mediated signal transduction by oleamide. Proceedings of the National Academy of
Sciences, 96(10), 5820-5825.
Benito, C., et al. (2003). Cannabinoid CB2 Receptors and Fatty Acid Amide Hydrolase Are
Selectively Overexpressed in Neuritic Plaque-Associated Glia in Alzheimer's Disease Brains.
Journal of Neuroscience, 23(35), 11136-11141.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of
biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Oleamide [bionity.com]

3. Biosynthesis of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors
- PMC [pmc.ncbi.nlm.nih.gov]

5. The hypnotic actions of the fatty acid amide, oleamide - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. grc.com [grc.com]

7. Characterization of the hypnotic properties of oleamide - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Biosynthesis of Oleamide and Other Fatty Acid Amides - David Merkler [grantome.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b077400?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/10197045/
https://pubmed.ncbi.nlm.nih.gov/10197045/
https://www.bionity.com/en/encyclopedia/Oleamide.html
https://pubmed.ncbi.nlm.nih.gov/19647108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1574194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1574194/
https://pubmed.ncbi.nlm.nih.gov/11682271/
https://pubmed.ncbi.nlm.nih.gov/11682271/
https://www.grc.com/dev/Historical/Sleep/Oleamide%20--%20The%20Hypnotic%20Actions%20of%20the%20Fatty%20Acid%20Amide.pdf
https://pubmed.ncbi.nlm.nih.gov/10321465/
https://pubmed.ncbi.nlm.nih.gov/10321465/
https://grantome.com/grant/NIH/R15-GM059050-02
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077400?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides -
PMC [pmc.ncbi.nlm.nih.gov]

10. semanticscholar.org [semanticscholar.org]

11. The sleep hormone oleamide modulates inhibitory ionotropic receptors in mammalian
CNS in vitro - PMC [pmc.ncbi.nlm.nih.gov]

12. Biosynthesis and degradation of bioactive fatty acid amides in human breast cancer and
rat pheochromocytoma cells--implications for cell proliferation and differentiation - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. The endogenous lipid oleamide activates serotonin 5-HT7 neurons in mouse thalamus
and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

14. pnas.org [pnas.org]

15. taylorandfrancis.com [taylorandfrancis.com]

16. The serotonergic system may be involved in the sleep-inducing action of oleamide in rats
- PubMed [pubmed.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated
Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC
[pmc.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. Studies on the sedative and hypnotic effects of oleamide in mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

21. Anesthetic-like interaction of the sleep-inducing lipid oleamide with voltage-gated sodium
channels in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

22. eurekaselect.com [eurekaselect.com]

To cite this document: BenchChem. [role of oleamide in sleep regulation]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077400/docs#role-
of-oleamide-in-sleep-regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2667908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2667908/
https://www.semanticscholar.org/paper/Oleamide%3A-an-endogenous-sleep-inducing-lipid-and-of-Boger-Henriksen/87144ab5f1ec18ab2eec491d5ed6d07117b1892d
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573315/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573315/
https://pubmed.ncbi.nlm.nih.gov/9688276/
https://pubmed.ncbi.nlm.nih.gov/9688276/
https://pubmed.ncbi.nlm.nih.gov/9688276/
https://pubmed.ncbi.nlm.nih.gov/10349846/
https://pubmed.ncbi.nlm.nih.gov/10349846/
https://www.pnas.org/doi/10.1073/pnas.94.25.14115
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Oleamide/
https://pubmed.ncbi.nlm.nih.gov/14615880/
https://pubmed.ncbi.nlm.nih.gov/14615880/
https://www.researchgate.net/publication/11671244_The_Hypnotic_Actions_of_the_Fatty_Acid_Amide_Oleamide
https://pmc.ncbi.nlm.nih.gov/articles/PMC1571835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1571835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1571835/
https://www.researchgate.net/publication/222683382_Effect_of_Oleamide_on_Sleep_and_Its_Relationship_to_Blood_Pressure_Body_Temperature_and_Locomotor_Activity_in_Rats
https://pubmed.ncbi.nlm.nih.gov/10483511/
https://pubmed.ncbi.nlm.nih.gov/10483511/
https://pubmed.ncbi.nlm.nih.gov/11135731/
https://pubmed.ncbi.nlm.nih.gov/11135731/
https://www.eurekaselect.com/article/126893
https://www.benchchem.com/product/b077400/docs#role-of-oleamide-in-sleep-regulation
https://www.benchchem.com/product/b077400/docs#role-of-oleamide-in-sleep-regulation
https://www.benchchem.com/product/b077400/docs#role-of-oleamide-in-sleep-regulation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077400?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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